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Compound of Interest

Compound Name: ATTO 590

Cat. No.: B15599883 Get Quote

Welcome to the technical support center for improving the performance of ATTO 590 in

Stimulated Emission Depletion (STED) microscopy. This resource provides troubleshooting

guides and frequently asked questions to help researchers, scientists, and drug development

professionals overcome common challenges and achieve optimal super-resolution imaging

results.

Frequently Asked Questions (FAQs)
Q1: What are the key spectral properties of ATTO 590 relevant for STED microscopy?

ATTO 590 is a rhodamine-based fluorescent dye well-suited for STED microscopy due to its

strong absorption, high fluorescence quantum yield, and good photostability.[1][2][3][4][5] Its

key characteristics are summarized below.

Q2: Which STED laser wavelength is recommended for ATTO 590?

A STED depletion laser in the range of 750-780 nm is most effective for ATTO 590.[6] A

common and highly effective wavelength used is 775 nm.[7][8]

Q3: Is ATTO 590 suitable for live-cell STED imaging?

Yes, ATTO 590 can be used for live-cell STED imaging, often in conjunction with self-labeling

protein tags like SNAP-tag or Halo-tag.[9][10] However, like all live-cell super-resolution
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imaging, careful optimization of labeling density and laser power is crucial to minimize

cytotoxicity.

Q4: What are the primary causes of poor ATTO 590 performance in STED?

Suboptimal performance with ATTO 590 in STED microscopy can often be attributed to

photobleaching, high background signal, or poor sample labeling.[11][12] The high intensity of

the STED laser can lead to rapid photobleaching if not properly managed.[11][13] High

background can arise from non-specific antibody binding, autofluorescence, or unsuitable

mounting media.[14] Insufficient labeling density will result in a weak signal and poorly resolved

structures.

Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your STED

experiments with ATTO 590.

Problem 1: Rapid Photobleaching or Low Signal
Intensity
Fast signal loss during imaging is a common issue. Here’s how to troubleshoot it.

Possible Causes & Solutions:
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Cause Recommended Action

High STED Laser Power

Reduce the STED laser power to the minimum

required to achieve the desired resolution.

Resolution scales with the square root of the

STED laser intensity, so incremental increases

in power yield diminishing returns in resolution

while significantly increasing photobleaching.

[13]

High Excitation Laser Power
Use the lowest possible excitation power that

provides a sufficient signal-to-noise ratio.[12]

Inappropriate Mounting Medium

Use a mounting medium with antifade reagents.

Commercially available options like ProLong

Diamond, Abberior Mount Solid Antifade, or

Mowiol with DABCO are recommended.[14][15]

Avoid mounting media containing p-

phenylenediamine.[15]

Suboptimal Environmental Conditions

Ensure the sample environment (e.g., pH, salt

concentration) is optimal for the fluorophore's

stability.[7]

Problem 2: High Background Signal
A high background can obscure fine details and reduce image contrast.

Possible Causes & Solutions:
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Cause Recommended Action

Non-specific Antibody Staining

Increase the number and duration of washing

steps after antibody incubation.[7] Consider

using a blocking solution (e.g., containing BSA)

before antibody incubation.[6] It may also be

beneficial to use higher antibody concentrations

for shorter incubation times.[7]

Autofluorescent Mounting Medium

Test your mounting medium for

autofluorescence at the excitation and STED

wavelengths.[7][8] Avoid media containing DAPI

or Hoechst if possible, as they can contribute to

background when using a 592 nm STED laser,

and potentially with other wavelengths as well.

[9][15][16]

Unsuitable Coverslips

Use high-quality glass coverslips with a

thickness of #1.5 or #1.5H (170 µm).[9][10][15]

Do not use plastic coverslips, as they can cause

aberrations.[10][15] Avoid flaming coverslips to

clean them, which can leave fluorescent carbon

residues.[9]

Cellular Autofluorescence

If imaging tissue, consider using a clearing

agent. For cell culture, ensure that the culture

medium is completely removed before imaging.

Problem 3: Poor Resolution
If your STED images are not showing a significant improvement in resolution over confocal,

consider the following.

Possible Causes & Solutions:
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Cause Recommended Action

Low Labeling Density

For immunofluorescence, it is advisable to use

higher concentrations of primary and secondary

antibodies (e.g., 2 to 5-fold higher than for

standard confocal) to ensure dense labeling of

the target structure.[7]

Refractive Index Mismatch

Ensure the refractive index of your mounting

medium closely matches that of the objective

immersion oil (typically 1.518).[6][9][14] This is

especially critical for 3D STED.[15]

Suboptimal STED Alignment

The alignment of the STED laser donut with the

excitation focus is critical. Perform regular

alignment checks using fluorescent beads to

ensure the zero-intensity center of the donut is

correctly positioned.

Incorrect Gating Settings

For pulsed STED systems, optimizing the time-

gating of the detector can help to filter out

unwanted fluorescence and improve resolution.

Data and Protocols
ATTO 590 Spectroscopic Data

Property Value Reference

Excitation Maximum (λabs) 593 nm [1][3][5]

Emission Maximum (λfl) 622 nm [1][3][5]

Molar Extinction Coefficient

(εmax)
120,000 M⁻¹cm⁻¹ [1][3][5]

Fluorescence Quantum Yield

(ηfl)
80% [1][3][5]

Fluorescence Lifetime (τfl) 3.7 ns [1][5]

Recommended STED Laser 775 nm [7][8][17]
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Recommended Dyes for Multi-Color STED with ATTO
590
For two-color STED imaging using a single 775 nm depletion laser, ATTO 590 can be paired

with a red-emitting dye.

Dye 1 Dye 2 STED Laser

ATTO 590 STAR 635P / ATTO 647N 775 nm

Note: When performing multi-color STED, it's crucial to select dyes with minimal spectral

overlap and to optimize detection windows to prevent bleed-through.[18] Using a single STED

line for both colors ensures intrinsic alignment between channels.[16]

Experimental Workflow & Logic Diagrams
General STED Immunofluorescence Workflow
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Sample Preparation

Immunolabeling

Mounting & Imaging

Start:
Cells on #1.5 Coverslip

Fixation
(e.g., 2% PFA, 15 min)

Permeabilization
(e.g., 0.1% Triton X-100)

Blocking
(e.g., BSA)

Primary Antibody Incubation
(1-2 hours)

Wash (3x PBS)

Secondary Antibody Incubation
(ATTO 590 conjugate, 1 hour)

Wash (3x PBS)

Mount in Refractive
Index Matched Medium

Cure Hardening Medium
(e.g., 24h for ProLong Diamond)

STED Imaging
(775 nm Depletion)

Click to download full resolution via product page

Caption: Standard workflow for preparing immunolabeled samples for STED microscopy.
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Troubleshooting Logic for Poor STED Resolution

Problem:
Poor STED Resolution

Is the confocal
image bright and clear?

Action: Optimize Labeling
- Increase antibody concentration
- Check primary/secondary match

- Test different fixation/permeabilization

No

Is mounting medium RI
matched to immersion oil?

Yes

Action: Use RI-matched
mounting medium

(e.g., TDE, ProLong Glass)

No

Is STED laser power
sufficiently high?

Yes

Action: Gradually increase
STED power while monitoring

signal and photobleaching

No

Action: Check and realign
the STED laser path using

fluorescent beads

Yes

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. FluoroFinder [app.fluorofinder.com]

2. leica-microsystems.com [leica-microsystems.com]

3. leica-microsystems.com [leica-microsystems.com]

4. ATTO 590 | Products | Leica Microsystems [leica-microsystems.com]

5. ATTO 590 carboxy, 5mg | Products | Leica Microsystems [leica-microsystems.com]

6. research.yale.edu [research.yale.edu]

7. sigmaaldrich.com [sigmaaldrich.com]

8. neurosciences.ucsd.edu [neurosciences.ucsd.edu]

9. downloads.leica-microsystems.com [downloads.leica-microsystems.com]

10. content.ilabsolutions.com [content.ilabsolutions.com]

11. researchgate.net [researchgate.net]

12. Choosing dyes for cw-STED nanoscopy using self-assembled nanorulers - PMC
[pmc.ncbi.nlm.nih.gov]

13. Strategies to maximize performance in STimulated Emission Depletion (STED)
nanoscopy of biological specimens - PMC [pmc.ncbi.nlm.nih.gov]

14. nif.hms.harvard.edu [nif.hms.harvard.edu]

15. mn.uio.no [mn.uio.no]

16. nif.hms.harvard.edu [nif.hms.harvard.edu]

17. research.yale.edu [research.yale.edu]

18. asrc.gc.cuny.edu [asrc.gc.cuny.edu]

To cite this document: BenchChem. [Technical Support Center: Optimizing ATTO 590 for
STED Microscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15599883#improving-atto-590-performance-in-sted-
microscopy]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b15599883?utm_src=pdf-custom-synthesis
https://app.fluorofinder.com/dyes/2052
https://www.leica-microsystems.com/products/atto-tec-consumables/atto-590.html
https://www.leica-microsystems.com/products/atto-tec-consumables/fileadmin/user_upload/katalog_flyer_support/atto_590.pdf
https://www.leica-microsystems.com/products/consumables/p/atto-590/
https://www.leica-microsystems.com/products/consumables/p/ad-590-25-leica/
https://research.yale.edu/sites/default/files/2024-09/sted-sample-prep-chapter_245933_284_5183_v1.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/414/390/sted-sample-preparation-guide.pdf
https://neurosciences.ucsd.edu/research/microscopy-core/_files/STED-reSolution-Sample-preparation-guide.pdf
https://downloads.leica-microsystems.com/STELLARIS%208%20STED/Application%20Note/STELLARIS%20STED%20Sample%20Preparation%20Guide.pdf
https://content.ilabsolutions.com/wp-content/uploads/2021/03/STED-Sample-Preparation-and-Labelling-MGV-2020-10-12.pdf
https://www.researchgate.net/publication/319645361_Photobleaching_in_STED_nanoscopy_and_its_dependence_on_the_photon_flux_applied_for_reversible_silencing_of_the_fluorophore
https://pmc.ncbi.nlm.nih.gov/articles/PMC4159684/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4159684/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7100895/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7100895/
https://nif.hms.harvard.edu/sites/nif.hms.harvard.edu/files/education-files/Important%20STED%20Information.docx
https://www.mn.uio.no/ibv/english/research/infrastructure/facilities/life-science/imaging/normic/instruments/sted_sample_preparation_and_labelling.pdf
https://nif.hms.harvard.edu/sites/nif.hms.harvard.edu/files/education-files/STED%20sample%20prep%202019.pdf
https://research.yale.edu/sites/default/files/2024-09/sted_sample_preparation_guide_online_20190705_245934_284_5183_v5.pdf
https://asrc.gc.cuny.edu/wp-content/uploads/media/global-assets/Guide-to-STED-Sample-Preparation.pdf
https://www.benchchem.com/product/b15599883#improving-atto-590-performance-in-sted-microscopy
https://www.benchchem.com/product/b15599883#improving-atto-590-performance-in-sted-microscopy
https://www.benchchem.com/product/b15599883#improving-atto-590-performance-in-sted-microscopy
https://www.benchchem.com/product/b15599883#improving-atto-590-performance-in-sted-microscopy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15599883?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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